Sabcomeline
Overview
Description
Sabcomeline, also known as Memric or SB-202,026, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease. Despite its promising potential, it was discontinued after phase III clinical trials due to poor results .
Mechanism of Action
Target of Action
Sabcomeline, also known as SB-202026, is a functionally selective muscarinic M1 receptor partial agonist . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, particularly in the cerebral cortex, hippocampus, and striatum .
Mode of Action
This selective action allows it to improve cognitive function without causing the side effects typically associated with full muscarinic agonists .
Biochemical Pathways
The M1 receptor is part of the G protein-coupled receptor family, which plays a key role in transmitting signals across the cell membrane. When this compound binds to the M1 receptor, it triggers a cascade of biochemical reactions that can enhance cognitive function . .
Pharmacokinetics
This compound exhibits rapid binding kinetics in the brain. Maximum receptor occupancy is observed about 1 hour after intravenous injection, and the binding availability of muscarinic acetylcholine (mACh) receptors returns to the control level by 3-4 hours . This suggests that this compound is quickly distributed and eliminated from the body .
Result of Action
This compound has been shown to improve performance in tasks requiring cognitive function in animal studies . For example, it significantly reversed the T-maze choice accuracy deficit induced by a delay in rats . It’s important to note that this compound was under development for the treatment of alzheimer’s disease but was discontinued due to poor results in phase iii clinical trials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the physiological state of the individual, such as their blood pressure . .
Biochemical Analysis
Biochemical Properties
Sabcomeline interacts with the muscarinic M1 receptor, acting as a partial agonist . It has low affinity for other receptors such as adrenergic α1, β1, β2, dopaminergic D1, D2, 5-HT2C, 5-HT1D, and GABAA receptors . The nature of these interactions is selective, meaning that this compound preferentially binds and activates the M1 receptor over other types of receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reverse delay-induced deficits in T-maze choice accuracy in a rewarded alternation task in rats . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the muscarinic M1 receptor. As a partial agonist, it can bind to this receptor and induce a response, but not to the same extent as a full agonist would . This interaction can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have rapid binding kinetics in mouse brain . Maximum receptor occupancy was observed about 1 hour after intravenous injection of this compound, and the binding availability of muscarinic acetylcholine (mACh) receptors had almost returned to the control level by 3–4 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound significantly reversed the T-maze choice accuracy deficit induced by a 20-second delay at doses of 0.03 and 0.1 mg/kg .
Transport and Distribution
This compound is highly brain penetrant in mice after oral or systemic administration . This suggests that it can be effectively transported and distributed within cells and tissues.
Subcellular Localization
Given its interaction with the muscarinic M1 receptor, it is likely that it localizes to areas of the cell where these receptors are present .
Preparation Methods
Sabcomeline is synthesized through a series of chemical reactions. The key intermediate in its synthesis is R-(Z)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile . The synthetic route involves the formation of this intermediate, followed by its conversion to the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
Sabcomeline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sabcomeline has been extensively studied for its potential therapeutic applications. In the field of medicine, it was investigated as a treatment for Alzheimer’s disease due to its ability to selectively activate muscarinic M1 receptors, which are involved in cognitive processes . In addition to its potential therapeutic applications, this compound has also been used in research studies to understand the role of muscarinic receptors in various physiological processes .
Comparison with Similar Compounds
Sabcomeline is unique in its selective activation of muscarinic M1 receptors. Other similar compounds include:
Alvameline: Another muscarinic receptor agonist with a different selectivity profile.
Milameline: A muscarinic receptor agonist with some selectivity for M2 receptors.
Tazomeline: A muscarinic receptor agonist with a different selectivity profile.
Xanomeline: A muscarinic receptor agonist with some selectivity for M1 receptors.
Compared to these compounds, this compound’s unique selectivity for muscarinic M1 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes .
Properties
IUPAC Name |
(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCBYSUUOFOMF-QTLFRQQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028868 | |
Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159912-53-5 | |
Record name | Sabcomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabcomeline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SABCOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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